7-Acetylquinoline-3-carboxylic acid

Description

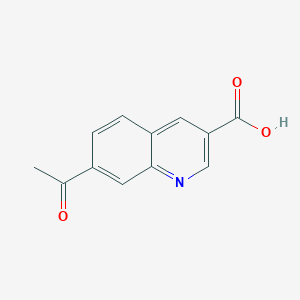

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-acetylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-7(14)8-2-3-9-4-10(12(15)16)6-13-11(9)5-8/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORIAGSAUPSQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288009 | |

| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956328-33-8 | |

| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956328-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a primary synthetic route to 7-acetyl-4-hydroxyquinoline-3-carboxylic acid, a substituted quinolone of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and derivatives bearing acetyl and carboxylic acid functionalities are valuable for further chemical modification and biological screening. This document details the well-established Gould-Jacobs reaction as a reliable method for the construction of the 4-hydroxyquinoline-3-carboxylic acid core, starting from readily available commercial precursors. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present expected characterization data to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of these biological activities and the exploration of structure-activity relationships (SAR). 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid, the subject of this guide, possesses three key functionalities ripe for chemical exploration: a ketone, a carboxylic acid, and a 4-hydroxy (or its tautomeric 4-oxo) group, making it a versatile intermediate for the synthesis of more complex molecules.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical and efficient approach to the synthesis of 7-acetyl-4-hydroxyquinoline-3-carboxylic acid is the Gould-Jacobs reaction .[4][5] This powerful method allows for the construction of the 4-hydroxyquinoline-3-carboxylate core from an aniline and a malonic ester derivative. Our retrosynthetic analysis identifies 4-aminoacetophenone as the ideal starting aniline, as the acetyl group will be correctly positioned at the 7-position of the final quinoline ring. The remainder of the quinoline core, including the carboxylic acid at the 3-position, can be constructed from diethyl ethoxymethylenemalonate (EMME).

The overall synthetic strategy is a three-step process:

-

Condensation: Formation of an enamine intermediate from 4-aminoacetophenone and diethyl ethoxymethylenemalonate.

-

Thermal Cyclization: High-temperature intramolecular cyclization to form the quinolone ring system.

-

Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the robustness and predictability of the Gould-Jacobs reaction.[6]

Mechanistic Insights and Experimental Protocols

Step 1: Condensation of 4-Aminoacetophenone with Diethyl Ethoxymethylenemalonate (EMME)

The initial step of the Gould-Jacobs reaction is the formation of a key enamine intermediate.[7] The nucleophilic amino group of 4-aminoacetophenone attacks the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom in 4-aminoacetophenone attacks the electron-deficient carbon of the double bond in EMME. This is followed by a proton transfer and the elimination of an ethoxy group as ethanol to yield the stable enamine product.

Experimental Protocol: Synthesis of Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate

-

To a round-bottom flask equipped with a magnetic stirrer, add 4-aminoacetophenone (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

The reaction can often be performed neat or in a minimal amount of a high-boiling solvent like ethanol.

-

Heat the mixture with stirring at 100-120 °C for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes upon cooling.

-

The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure diethyl 2-(((4-acetylphenyl)amino)methylene)malonate as a solid.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 4-Aminoacetophenone | 135.17 | 0.1 | 13.52 g |

| Diethyl ethoxymethylenemalonate | 216.23 | 0.11 | 23.79 g (approx. 22.5 mL) |

Step 2: Thermal Cyclization to Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate

This step involves a high-temperature intramolecular cyclization of the enamine intermediate.[6] The reaction is typically carried out in a high-boiling inert solvent.

Mechanism:

The thermal cyclization is a pericyclic reaction, specifically an electrocyclization. At elevated temperatures, the enamine undergoes a 6-pi electrocyclization to form a dihydroquinoline intermediate, which then tautomerizes and eliminates a molecule of ethanol to form the aromatic quinolone ring. The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo form.

Experimental Protocol: Synthesis of Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate

-

Place the diethyl 2-(((4-acetylphenyl)amino)methylene)malonate from Step 1 into a round-bottom flask.

-

Add a high-boiling inert solvent such as Dowtherm A or diphenyl ether. The volume should be sufficient to allow for efficient stirring at high temperatures.

-

Heat the mixture to 240-260 °C with vigorous stirring. A distillation setup can be used to remove the ethanol formed during the reaction.

-

Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to below 100 °C.

-

Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Diagram 1: Gould-Jacobs Reaction Workflow

Caption: Workflow for the synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis to 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[8]

Mechanism:

This is a standard base-catalyzed ester hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has dissolved and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Slowly acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid, with cooling in an ice bath.

-

The final product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield the pure 7-acetyl-4-hydroxyquinoline-3-carboxylic acid.

Characterization of Products

Thorough characterization of the intermediates and the final product is crucial for confirming their identity and purity. The following are expected spectroscopic data.

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate | ~1.3 (t, 6H), ~2.5 (s, 3H), ~4.2 (q, 4H), ~7.2-8.0 (m, 4H, Ar-H), ~8.5 (d, 1H, vinyl-H), ~10.9 (d, 1H, NH) | ~14.5, ~30.0, ~60.0, ~95.0, ~115-145 (Ar-C), ~150.0 (vinyl-C), ~168.0 (ester C=O), ~196.0 (acetyl C=O) | ~3300 (N-H), ~1700-1650 (C=O), ~1600 (C=C) | Expected [M+H]+ |

| Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate | ~1.4 (t, 3H), ~2.7 (s, 3H), ~4.4 (q, 2H), ~7.5-8.5 (m, 3H, Ar-H), ~8.8 (s, 1H, H-2), ~12.0 (s, 1H, OH/NH) | ~14.5, ~27.0, ~61.0, ~110-150 (Ar-C), ~165.0 (ester C=O), ~175.0 (C4-O), ~197.0 (acetyl C=O) | ~3400 (O-H), ~1720 (ester C=O), ~1650 (acetyl C=O), ~1620 (C=O, quinolone) | Expected [M+H]+ |

| 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid | ~2.7 (s, 3H), ~7.6-8.6 (m, 3H, Ar-H), ~8.9 (s, 1H, H-2), ~13.5 (br s, 1H, COOH), ~15.0 (br s, 1H, OH/NH) | ~27.0, ~110-150 (Ar-C), ~168.0 (COOH C=O), ~177.0 (C4-O), ~197.0 (acetyl C=O) | ~3400 (O-H), ~3000-2500 (br, COOH O-H), ~1720 (COOH C=O), ~1650 (acetyl C=O), ~1620 (C=O, quinolone) | Expected [M+H]+ |

Conclusion

This guide has outlined a robust and reliable synthetic route for the preparation of 7-acetyl-4-hydroxyquinoline-3-carboxylic acid utilizing the Gould-Jacobs reaction. By providing detailed mechanistic insights, step-by-step experimental protocols, and expected characterization data, we aim to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate. The versatility of the quinoline scaffold, combined with the strategic placement of reactive functional groups in the target molecule, opens up numerous avenues for the development of novel therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 7-Acetylquinoline-3-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Quinoline-3-carboxylic acids, in particular, have garnered significant attention for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][3] The introduction of an acetyl group at the 7-position of this scaffold presents an intriguing molecule, 7-Acetylquinoline-3-carboxylic acid, which holds promise for further functionalization and exploration in drug discovery programs. The acetyl group can serve as a handle for derivatization or as a key pharmacophoric element, while the carboxylic acid provides a site for forming amides, esters, and other derivatives, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.[3]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic route, detailed characterization, reactivity profile, and potential applications in research and drug development.

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of Ethyl 7-Acetylquinoline-3-carboxylate

This step utilizes a modified Doebner-von Miller reaction to construct the quinoline ring system.

-

Reaction Principle: The reaction involves the condensation of an aniline (3-acetylaniline) with an α,β-unsaturated carbonyl compound, in this case, ethyl (ethoxymethylene)acetoacetate, under acidic conditions. The subsequent cyclization and aromatization lead to the formation of the substituted quinoline ring.

-

Step-by-Step Methodology:

-

To a stirred solution of 3-acetylaniline (1.0 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

-

Slowly add ethyl (ethoxymethylene)acetoacetate (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to 140-150 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude ethyl 7-acetylquinoline-3-carboxylate by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 7-Acetylquinoline-3-carboxylate to this compound

This step involves the conversion of the ethyl ester to the final carboxylic acid product.

-

Reaction Principle: The ester is hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the acetyl group under strong acidic conditions.[5][6]

-

Step-by-Step Methodology:

-

Suspend the purified ethyl 7-acetylquinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the suspension.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a dilute solution of hydrochloric acid.

-

The desired this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol |

| pKa (Carboxylic Acid) | ~4-5 |

Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid.

-

Aromatic Region (δ 7.5-9.5 ppm): Five protons on the quinoline ring will appear in this region. The proton at C2 is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and carboxylic acid. The protons at C4, C5, C6, and C8 will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons.

-

Acetyl Group (δ ~2.7 ppm): A sharp singlet corresponding to the three methyl protons of the acetyl group.

-

Carboxylic Acid (δ >12 ppm): A broad singlet for the acidic proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbons (δ 165-200 ppm): Two distinct signals are expected in the downfield region, one for the carboxylic acid carbonyl (~165-175 ppm) and one for the acetyl carbonyl (~195-205 ppm).[7]

-

Aromatic Carbons (δ 120-150 ppm): Signals corresponding to the nine carbons of the quinoline ring system.

-

Methyl Carbon (δ ~25-30 ppm): A signal for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

-

C=O Stretch (Acetyl Group): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches (Quinoline Ring): Multiple bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 215.

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl group (M-15) from the acetyl group, the loss of a hydroxyl group (M-17) from the carboxylic acid, and the loss of a carboxyl group (M-45).

Chemical Reactivity and Derivatization Potential

This compound possesses two key reactive functional groups: the acetyl group and the carboxylic acid. This dual functionality makes it a versatile building block for the synthesis of a diverse library of derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position can undergo a variety of standard transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

-

Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with primary or secondary amines will produce a range of amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Acetyl Group

The acetyl group at the 7-position offers further opportunities for chemical modification:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents such as sodium borohydride (NaBH₄).

-

Oxidation (Haloform Reaction): Treatment with a halogen in the presence of a base can convert the acetyl group into a carboxylic acid, yielding quinoline-3,7-dicarboxylic acid.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones.

Potential Applications in Research and Drug Discovery

The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3] The introduction of a 7-acetyl group provides a point for diversification and could modulate the biological profile of the parent scaffold.

-

Antimicrobial Agents: Many quinolone and fluoroquinolone antibiotics feature a carboxylic acid at the 3-position. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.[9]

-

Antiproliferative Agents: Quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1] The acetyl group could be modified to enhance interactions with specific biological targets.

-

Anti-inflammatory Agents: The quinoline nucleus is present in several compounds with anti-inflammatory properties.[3] Further derivatization of this compound could lead to the discovery of new anti-inflammatory drug candidates.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While its direct synthesis and detailed properties are not yet extensively documented, this guide provides a robust framework for its preparation and characterization based on well-established chemical principles. The dual functionality of the acetyl and carboxylic acid groups offers numerous avenues for derivatization, enabling the exploration of a wide chemical space for the discovery of novel compounds with valuable biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycoconjugates of Quinolines: Application in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 8. scbt.com [scbt.com]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 7-Acetylquinoline-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Acetylquinoline-3-carboxylic Acid Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This technical guide focuses on a specific, promising subclass: this compound derivatives. We will explore the synthetic rationale, delve into the key biological activities, elucidate the structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. The presence of the 3-carboxylic acid moiety is a hallmark of the quinolone class of antibiotics and is often crucial for activity, while substitutions on the benzo ring, such as the 7-acetyl group, significantly modulate potency and target specificity.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold with profound pharmacological importance.[1][7] The unique electronic properties and rigid planarity of the quinoline nucleus allow it to interact with a diverse range of biological targets. Modifications at various positions on this scaffold have led to the development of drugs with broad therapeutic applications.

The focus of this guide, the this compound core, presents two key functional groups that are critical to its biological profile:

-

3-Carboxylic Acid: This group is essential for the antibacterial activity of quinolones and plays a significant role in the anticancer and anti-inflammatory properties of many derivatives.[5] It often acts as a key binding motif, potentially through hydrogen bonding or chelation with metal ions at the active sites of enzymes.[3][8]

-

7-Acetyl Group: Substituents on the C5-C8 benzo ring are known to significantly influence potency and selectivity.[5][9] The acetyl group at the C7 position, being an electron-withdrawing group, can modulate the electronic distribution of the ring system, thereby influencing target binding affinity and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of quinoline-3-carboxylic acids is often achieved through well-established methodologies like the Gould-Jacobs reaction. For the specific synthesis of 7-acetyl derivatives, a common strategy involves starting with an appropriately substituted aniline.

A plausible synthetic route begins with 3'-aminoacetophenone, which is reacted with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the quinoline ring system, followed by hydrolysis of the ethyl ester to yield the final this compound.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Acetylquinoline-3-carboxylic Acid as a Kynurenine-3-Monooxygenase Inhibitor

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Within this broad class, 7-Acetylquinoline-3-carboxylic acid represents a molecule of significant interest for researchers in drug development. While the precise mechanism of action for this specific molecule is not extensively detailed in the public domain, this guide synthesizes evidence from related quinoline-3-carboxylic acid derivatives to propose a primary, testable mechanism: the inhibition of Kynurenine-3-Monooxygenase (KMO). This document will provide a comprehensive overview of the proposed mechanism, the scientific rationale, and detailed experimental protocols for its validation.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, catabolizing over 95% of it[4]. This pathway is not merely a disposal route; it produces a host of neuroactive and immunomodulatory metabolites[5]. A critical juncture in this pathway is governed by the enzyme Kynurenine-3-Monooxygenase (KMO), an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane[4].

KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). The downstream metabolites of 3-HK, including quinolinic acid (QUIN), are known neurotoxins[6][7]. QUIN, for instance, is an NMDA receptor agonist that can lead to excitotoxicity, while 3-HK can generate reactive oxygen species[6]. Conversely, a separate branch of the pathway converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent with antagonistic effects at several glutamate receptors[6].

Given its position at this metabolic fork, KMO is a highly attractive therapeutic target. Inhibition of KMO is hypothesized to rebalance the kynurenine pathway, decreasing the production of neurotoxic 3-HK and QUIN while shunting the metabolic flux towards the synthesis of neuroprotective KYNA[4][6]. This strategy holds promise for treating a variety of neurodegenerative and neuroinflammatory disorders[4][7].

Proposed Mechanism of Action: KMO Inhibition

We propose that this compound acts as an inhibitor of Kynurenine-3-Monooxygenase. This hypothesis is grounded in the established activity of other quinoline-based molecules on enzymes within this pathway and the broader therapeutic activities of quinoline-3-carboxylic acid derivatives[1][2][8][9]. The carboxylic acid moiety is crucial for interaction with biological targets, often through the formation of hydrogen bonds[10].

The inhibition of KMO by this compound would lead to a measurable decrease in the production of 3-HK and a subsequent reduction in quinolinic acid levels. Concurrently, this would result in an accumulation of L-kynurenine, which would then be shunted towards the kynurenine aminotransferase (KAT) branch of the pathway, leading to an increase in the synthesis of the neuroprotective metabolite, kynurenic acid.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This workflow combines in vitro enzymatic assays, cell-based functional assays, and in silico molecular modeling.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gladstone.org [gladstone.org]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 7-Acetylquinoline-3-carboxylic Acid for Advanced Research

This in-depth technical guide provides a detailed exploration of the spectroscopic analysis of 7-Acetylquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but the scientific rationale behind the analytical choices. We will delve into the structural nuances of this molecule, including its tautomeric nature, and elucidate how key spectroscopic techniques can be employed for its unambiguous characterization.

Introduction: The Structural Dichotomy of this compound

This compound (C₁₂H₉NO₄, Molecular Weight: 231.20 g/mol ) presents an interesting case of keto-enol tautomerism. While it can be named as a quinoline derivative, it predominantly exists in its more stable tautomeric form, 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1]. This structural duality is crucial to understanding its chemical behavior and interpreting its spectroscopic data. The 4-quinolone core is a well-established pharmacophore in numerous antibacterial agents[2]. The presence of the acetyl and carboxylic acid functionalities offers multiple sites for potential molecular interactions, making its comprehensive characterization essential for any drug discovery endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, both ¹H and ¹³C NMR provide invaluable information about the proton and carbon environments, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the quinolone ring, the acetyl group protons, the carboxylic acid proton, and the N-H proton of the dihydroquinoline ring. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s | - |

| H-5 | ~8.3 | d | ~8.0 |

| H-6 | ~7.9 | dd | ~8.0, 1.5 |

| H-8 | ~7.8 | d | ~1.5 |

| -COCH₃ | ~2.7 | s | - |

| N-H | ~13.4 | s (broad) | - |

| -COOH | ~15.3 | s (broad) | - |

Rationale for Predictions: The chemical shift of H-2 is significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the nitrogen atom. The protons on the benzene ring (H-5, H-6, and H-8) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad signals for the N-H and -COOH protons are due to proton exchange and hydrogen bonding. The chemical shifts for the parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, show the H-2 proton at approximately 8.89 ppm and the N-H and -COOH protons at 13.42 and 15.34 ppm respectively, providing a strong basis for these predictions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbonyl carbons and the carbons of the aromatic ring will resonate at characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-3 | ~110 |

| C-4 | ~177 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~124 |

| C-7 | ~135 |

| C-8 | ~115 |

| C-8a | ~140 |

| -C OCH₃ | ~197 |

| -COC H₃ | ~27 |

| -C OOH | ~166 |

Rationale for Predictions: The carbonyl carbons (C-4, -COCH₃, and -COOH) are expected to be the most downfield signals[3]. The chemical shifts for the quinolone ring carbons are predicted based on data from similar 4-quinolone-3-carboxylic acid derivatives[4]. The acetyl group's carbonyl carbon will be significantly downfield, typical for a ketone.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its high boiling point.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe[5].

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 231. The fragmentation pattern will be characteristic of the 4-quinolone core and the acetyl substituent.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 231 | [M]⁺˙ | Molecular Ion |

| 216 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 188 | [M - COCH₃]⁺ | Cleavage of the acetyl group |

| 186 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 144 | [C₉H₆NO]⁺ | Subsequent loss of CO from the [M - COOH]⁺ fragment |

Rationale for Predictions: The fragmentation of fluoroquinolones, a related class of compounds, often involves the loss of peripheral groups and rearrangements of the heterocyclic ring[6]. The loss of the acetyl group is a common fragmentation pathway for aromatic ketones[7].

Experimental Protocol for GC-MS

For a volatile derivative of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Step-by-Step GC-MS Protocol (for a derivatized sample):

-

Derivatization (if necessary):

-

To increase volatility, the carboxylic acid can be esterified (e.g., with diazomethane or by Fischer esterification).

-

-

Sample Preparation:

-

Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 µg/mL[8].

-

Transfer the solution to a GC-MS autosampler vial.

-

-

GC-MS Analysis:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

-

Set the injector temperature to ensure complete vaporization.

-

Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature[9].

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Acquire data over a suitable mass range (e.g., m/z 40-400).

-

References

- 1. benchchem.com [benchchem.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. scribd.com [scribd.com]

7-Acetylquinoline-3-carboxylic Acid as a Protein Kinase CK2 Inhibitor: A Technical Guide

Foreword: The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2, formerly known as Casein Kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase.[1][2] It is a constitutively active enzyme, typically found as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] CK2's promiscuous nature is evidenced by its phosphorylation of hundreds of substrates, positioning it as a central hub in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis suppression.[1][2][3]

The aberrant elevation of CK2 activity is a hallmark of numerous pathologies, most notably cancer, where it contributes to tumor progression and therapeutic resistance.[3] Its role extends to viral infections, inflammatory disorders, and neurodegenerative diseases, making it a compelling and high-value target for therapeutic intervention.[3] This guide provides an in-depth technical overview of the 3-quinoline carboxylic acid scaffold as a promising class of CK2 inhibitors, with a forward-looking analysis of the potential of 7-acetyl substitution.

The 3-Quinoline Carboxylic Acid Scaffold: A Promising Lead for CK2 Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. The 3-quinoline carboxylic acid framework, in particular, has been identified as a promising starting point for the development of potent and selective Protein Kinase CK2 inhibitors. A key study in this area involved the synthesis and evaluation of forty-three derivatives of 3-quinoline carboxylic acid, identifying twenty-two compounds that inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM.[3]

Mechanism of Action: Targeting the ATP-Binding Site

Molecular docking studies of 3-quinoline carboxylic acid derivatives within the ATP-binding pocket of CK2 reveal a consistent binding mode. The interaction is primarily driven by:

-

Hydrophobic Interactions: The quinoline ring system establishes hydrophobic contacts with key amino acid residues in the active site, including Ile95, Phe113, Ile174, Val66, and Met163.[4]

-

Hydrogen Bonding: The carboxylic acid moiety forms crucial hydrogen bonds with the side chains of Lys68 and Asp175.[4] The interaction with Lys68 is a common feature among many small-molecule inhibitors of CK2.[4]

This binding mode suggests that 3-quinoline carboxylic acids act as ATP-competitive inhibitors, occupying the same pocket as the natural substrate, adenosine triphosphate.

Synthesis of 3-Quinoline Carboxylic Acid Derivatives

The synthesis of the 3-quinoline carboxylic acid scaffold can be achieved through established organic chemistry methodologies. A general synthetic route, as described in the literature, is outlined below.[5]

Further modifications to the 2-position, such as the introduction of an amino group, can be achieved through nucleophilic substitution reactions on the 2-chloroquinoline-3-carboxylic acid intermediate.

Structure-Activity Relationship (SAR) of 7-Substituted Quinoline-3-Carboxylic Acids

The systematic evaluation of substituted 3-quinoline carboxylic acid derivatives has provided valuable insights into the structure-activity relationships governing their inhibitory potency against CK2.

Impact of Substituents on the Quinoline Ring

Analysis of a series of synthesized compounds revealed that the nature and position of substituents on the quinoline ring significantly influence CK2 inhibition. For instance, compounds with a 7-methoxy substituent on the quinoline ring were found to be more active than those with 6-methoxy or 6,7-dimethoxy substituents.[4] This suggests that the electronic and steric properties of the substituent at the 7-position play a critical role in optimizing the interaction with the CK2 active site.

The Potential of the 7-Acetyl Group: A Forward Look

While specific inhibitory data for 7-acetylquinoline-3-carboxylic acid is not currently available in the public domain, we can extrapolate from the existing SAR data to predict its potential as a CK2 inhibitor. The acetyl group is an electron-withdrawing group with a moderate steric profile. Its introduction at the 7-position could:

-

Modulate the electronic properties of the quinoline ring, potentially enhancing interactions with the active site.

-

Introduce a new hydrogen bond acceptor (the carbonyl oxygen of the acetyl group), which could form additional interactions with the protein, thereby increasing binding affinity.

-

Provide a handle for further derivatization , allowing for the exploration of additional chemical space and the potential for improved potency and selectivity.

The synthesis of this compound would follow a similar synthetic strategy, starting from the appropriately substituted acetanilide. Its subsequent evaluation in biochemical and cellular assays would be crucial to validate its potential as a CK2 inhibitor.

Experimental Protocols: A Guide to Screening and Characterization

The following protocols provide a framework for the in vitro and cell-based evaluation of 3-quinoline carboxylic acid derivatives as CK2 inhibitors.

In Vitro CK2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant human CK2.

Step-by-Step Methodology:

-

Prepare the reaction mixture: In a 96-well plate, prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.

-

Add CK2 enzyme: Add recombinant human CK2 holoenzyme to each well.

-

Add inhibitor: Add serial dilutions of the test compound (e.g., this compound) dissolved in DMSO. Include a DMSO-only control.

-

Initiate the reaction: Add a mixture of a specific peptide substrate (e.g., RRRADDSDDDDD) and [γ-32P]ATP.

-

Incubate: Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction: Terminate the reaction by adding phosphoric acid.

-

Spot onto phosphocellulose paper: Spot the reaction mixture onto phosphocellulose paper discs.

-

Wash and dry: Wash the discs extensively with phosphoric acid to remove unincorporated [γ-32P]ATP, then dry the discs.

-

Quantify radioactivity: Measure the amount of incorporated 32P using a scintillation counter.

-

Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of CK2 activity (IC50 value) by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on CK2 signaling.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Add Proliferation Reagent: Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate GI50: Determine the concentration of the compound that causes 50% growth inhibition (GI50 value).

Quantitative Data Summary

The following table summarizes the in vitro CK2 inhibitory activity of a selection of 3-quinoline carboxylic acid derivatives, as reported by Syniugin et al.[3]

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |

| 4a | H | H | H | H | 1.8 |

| 4b | 6-Me | H | H | H | 1.2 |

| 4c | 7-Me | H | H | H | 0.95 |

| 4d | 8-Me | H | H | H | 1.5 |

| 4e | 6-OMe | H | H | H | 2.5 |

| 4f | 7-OMe | H | H | H | 1.1 |

| 4g | 8-OMe | H | H | H | 1.9 |

| 4h | 6,7-diOMe | H | H | H | 3.2 |

| 4i | 5,6-benzo | H | H | H | 2.8 |

| 4j | 7,8-benzo | H | H | H | 1.3 |

| 6a | H | Cl | H | H | 5.2 |

| 6b | 6-Me | Cl | H | H | 3.8 |

| 6c | 7-Me | Cl | H | H | 2.1 |

| 6d | 8-Me | Cl | H | H | 4.5 |

| 6e | 6-OMe | Cl | H | H | 7.8 |

| 6f | 7-OMe | Cl | H | H | 3.5 |

| 6g | 8-OMe | Cl | H | H | 6.1 |

| 6h | 6,7-diOMe | Cl | H | H | >20 |

| 6i | 5,6-benzo | Cl | H | H | 9.2 |

| 6j | 7,8-benzo | Cl | H | H | 4.8 |

| 8a | H | NH2 | H | H | 0.65 |

| 8b | 7-Me | NH2 | H | H | 0.85 |

Signaling Pathway Context

The inhibition of Protein Kinase CK2 by compounds such as this compound has the potential to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Conclusion and Future Directions

The 3-quinoline carboxylic acid scaffold represents a validated and promising starting point for the development of novel Protein Kinase CK2 inhibitors. The available structure-activity relationship data provides a clear roadmap for further optimization of this chemical series. While the specific inhibitory potential of this compound remains to be experimentally determined, its rational design based on existing SAR suggests it is a compound of significant interest.

Future research in this area should focus on:

-

Synthesis and in vitro evaluation of this compound to determine its IC50 value against CK2.

-

Comprehensive selectivity profiling against a panel of other kinases to assess its specificity.

-

Cellular assays to determine its anti-proliferative activity and its effects on downstream CK2 signaling pathways.

-

In vivo studies in relevant animal models to evaluate its pharmacokinetic properties and anti-tumor efficacy.

The continued exploration of the 3-quinoline carboxylic acid scaffold holds significant promise for the development of a new generation of targeted therapies for cancer and other CK2-driven diseases.

References

A Strategic Guide to Target Deconvolution for Novel Quinolone Scaffolds: A Case Study of 7-Acetylquinoline-3-carboxylic Acid

Introduction: The Therapeutic Potential of the Quinolone Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of approved therapeutics, from antimalarials like chloroquine to modern anticancer agents.[1][2] The quinoline-3-carboxylic acid moiety, in particular, has been the subject of extensive investigation, yielding compounds with significant biological activities. Studies have demonstrated that derivatives of this scaffold can exert impressive anti-inflammatory effects and exhibit potent, selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[3][4] A key emerging theme is the role of these compounds as inhibitors of critical signaling proteins, such as protein kinases, which are central regulators of cell growth, proliferation, and survival.[5][6][7]

7-Acetylquinoline-3-carboxylic acid is a novel derivative within this promising chemical class. While its specific biological targets are currently unknown, its structural heritage provides a strong rationale for a systematic investigation into its therapeutic potential. This guide outlines a robust, multi-phase workflow designed to comprehensively identify its molecular targets and elucidate its mechanism of action.

Part 1: A Strategic Workflow for Target Deconvolution

The process of identifying a molecular target for a novel compound, often termed target deconvolution, requires a combination of complementary approaches to build a high-confidence hypothesis.[8][9] We propose a three-phase strategy that moves from broad, unbiased screening to specific, high-resolution validation.

Caption: A multi-phased workflow for novel compound target identification.

Phase I: Phenotypic Screening and Hypothesis Generation

The initial step is to perform broad, unbiased phenotypic screening to understand the compound's biological effect without a priori assumptions about its target.

-

Rationale: Phenotypic screening provides a functional "fingerprint" of the compound's activity across diverse biological systems. By comparing this fingerprint to databases of compounds with known mechanisms, we can generate initial hypotheses.[8]

-

Recommended Protocol: Utilize the National Cancer Institute's 60-cell line panel (NCI-60). This screen assesses the compound's growth-inhibitory or cytotoxic effects against 60 different human cancer cell lines, providing a rich dataset for bioinformatic analysis.

Phase II: Direct Target Identification with Chemical Proteomics

This phase aims to physically isolate the protein(s) that directly bind to this compound from a cellular context. The most robust method for this is an affinity-based pull-down.[10][11]

-

Rationale: This direct biochemical approach identifies physical interaction partners, providing the strongest evidence for a direct target. It is unbiased and can capture novel or unexpected targets.

-

Experimental Workflow:

-

Probe Synthesis: Synthesize a derivative of the compound with a linker arm suitable for immobilization (e.g., a biotin tag or attachment to NHS-activated sepharose beads).

-

Affinity Chromatography: Incubate the immobilized compound with lysate from a sensitive cell line (identified in Phase I).

-

Elution & Analysis: Wash away non-specific binders, elute the specifically bound proteins, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Phase III: Target Validation and Mechanistic Elucidation

The list of putative targets from Phase II must be rigorously validated to confirm they are both necessary and sufficient for the compound's observed biological activity.[9]

-

Confirm Direct Binding: Use orthogonal biophysical methods to confirm the interaction between the compound and the purified recombinant target protein.

-

Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon, koff) and affinity (KD).

-

Cellular Thermal Shift Assay (CETSA): Confirms target engagement in intact cells or lysates by measuring changes in protein thermal stability upon ligand binding.[11]

-

-

Confirm Functional Modulation: Demonstrate that the binding event alters the protein's function.

-

Enzymatic Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound is an inhibitor or activator and calculate its IC₅₀ value.

-

-

Confirm Cellular Relevance: Link the target's functional modulation to the observed cellular phenotype.

-

Downstream Signaling Analysis: Use techniques like Western blotting to see if the compound modulates known downstream pathways of the target.

-

Genetic Approaches: Use siRNA or CRISPR to knock down the target protein. If the cells become resistant to the compound, it strongly validates that protein as the relevant target.[9]

-

Part 2: Hypothetical Case Study: Targeting Protein Kinase CK2

Let us hypothesize that the workflow described above was executed for this compound. Phenotypic screening revealed high sensitivity in breast cancer cell lines, and the subsequent affinity pull-down from MCF-7 cell lysate identified Protein Kinase CK2 as a high-confidence binding partner. This is a plausible outcome, as other quinoline-3-carboxylic acid derivatives have been identified as potent CK2 inhibitors.[5]

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and phosphorylates hundreds of substrates involved in cell survival and proliferation, making it a compelling therapeutic target.

Caption: Inhibition of the CK2 signaling pathway by the compound.

Validation and Data Summary

Following the identification of CK2, the validation phase would generate quantitative data to confirm the hypothesis.

| Experiment Type | Method | Parameter Measured | Hypothetical Result | Conclusion |

| Biophysical Binding | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 150 nM | High-affinity direct binding |

| Biochemical Function | In Vitro Kinase Assay | Half-maximal Inhibitory Conc. (IC₅₀) | 250 nM | Potent enzymatic inhibition |

| Cellular Engagement | CETSA in MCF-7 cells | Thermal Stabilization (ΔTm) | +4.2 °C | Target engagement in cells |

| Cellular Function | Western Blot (p-Akt Ser129) | Downstream Substrate Phosphorylation | 85% reduction at 1 µM | Pathway modulation in cells |

| Cellular Phenotype | MTT Proliferation Assay | Growth Inhibition (GI₅₀) | 500 nM | Antiproliferative effect |

Part 3: Key Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down

-

Resin Preparation: Covalently couple 1-5 mg of a linker-modified derivative of this compound to 1 mL of NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare a control resin using ethanolamine to block the active sites.

-

Lysate Preparation: Harvest 5x10⁸ MCF-7 cells. Lyse in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors). Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Binding: Incubate ~20 mg of clarified protein lysate with 50 µL of the compound-coupled resin and control resin for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads 5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute bound proteins using a competitive eluent (e.g., excess free compound) or a denaturing eluent (e.g., SDS-PAGE sample buffer).

-

Analysis: Run the eluate on an SDS-PAGE gel, excise unique bands for in-gel digestion, or perform in-solution digestion of the entire eluate. Analyze the resulting peptides by LC-MS/MS.

-

Data Interpretation: Identify proteins that are significantly enriched in the compound-resin eluate compared to the control resin eluate.

Protocol 2: In Vitro Kinase Inhibition Assay (CK2)

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, 10 µM ATP, a specific CK2 peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of this compound (e.g., 1 nM to 100 µM).

-

Initiation: Add recombinant human CK2 enzyme to each well to start the reaction. Incubate at 30°C for 30 minutes.

-

Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Data Analysis: Measure luminescence on a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the deconvolution of therapeutic targets for novel compounds, exemplified by this compound. By integrating unbiased phenotypic screening, direct biochemical target isolation, and rigorous multi-level validation, researchers can build a high-confidence case for a compound's mechanism of action. The hypothetical identification of Protein Kinase CK2 as a target illustrates how this workflow can connect a chemical structure to a clinically relevant cancer pathway.[5] This foundational mechanistic understanding is critical for guiding lead optimization, biomarker development, and the ultimate translation of a promising molecule into a next-generation therapeutic.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of 7-Acetylquinoline-3-carboxylic Acid Analogs

Introduction: The Quinoline Scaffold and the Promise of the 7-Acetyl Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2][3] Within this broad class of compounds, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of investigation. The carboxylic acid moiety at the 3-position is often crucial for activity, particularly in antibacterial agents where it interacts with bacterial topoisomerases like DNA gyrase and topoisomerase IV.[4]

This guide focuses on a specific, yet underexplored, subset of this family: 7-Acetylquinoline-3-carboxylic acid and its analogs. The introduction of an acetyl group at the 7-position presents a unique opportunity for developing novel therapeutics. This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring, potentially modulating the compound's interaction with biological targets, as well as its pharmacokinetic properties. Understanding the structure-activity relationship (SAR) of this class of molecules is paramount for the rational design of potent and selective drug candidates.

This technical guide will provide a comprehensive exploration of the SAR of this compound analogs. We will delve into the synthetic strategies for creating these compounds, propose a systematic approach to analog design, and provide detailed protocols for evaluating their biological activity. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to unlock the full therapeutic potential of this promising chemical space.

Core Scientific Principles: A Framework for SAR Exploration

A systematic exploration of the structure-activity relationship is the cornerstone of modern drug discovery. Our approach to understanding the SAR of this compound analogs is built on a foundation of established medicinal chemistry principles. We will investigate the impact of structural modifications at three key positions of the quinoline scaffold:

-

Position 7 (The Acetyl Group): This is the defining feature of our lead compound. We will explore the impact of modifying the acetyl group itself, investigating how changes in its size, electronics, and hydrogen bonding capacity affect biological activity.

-

Position 3 (The Carboxylic Acid): The carboxylic acid is a common pharmacophoric element in many quinoline-based drugs. We will examine the necessity of this group and explore potential bioisosteric replacements to modulate physicochemical properties.

-

Other Positions on the Quinoline Ring (e.g., C2, C4, C6, C8): Substitutions at other positions on the quinoline ring can have a profound impact on activity and selectivity. We will consider the introduction of various functional groups to probe the steric and electronic requirements of the biological target.

The following diagram illustrates the general workflow for our proposed SAR exploration:

Caption: A workflow for the structure-activity relationship exploration of this compound analogs.

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines, which are tautomers of the 4-oxoquinolines that form the core of our target compounds.[1][2][5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

The synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would logically proceed from 3-aminoacetophenone. The following diagram outlines the proposed synthetic pathway:

Caption: Proposed synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol provides a general framework for the synthesis of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs.

Step 1: Condensation

-

In a round-bottom flask, combine the appropriately substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate product to precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification (Hydrolysis)

-

Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Analog Design and Rationale

The following table outlines a series of proposed analogs designed to systematically probe the SAR of this compound.

| Position | Modification | Rationale |

| 7 | Reduction of Acetyl to Alcohol | To investigate the importance of the carbonyl group for hydrogen bonding and electronic effects. |

| 7 | Oxidation of Acetyl to Carboxylic Acid | To explore the impact of a highly polar, acidic group at this position. |

| 7 | Bioisosteric Replacement of Acetyl (e.g., Sulfonamide, Cyanide) | To mimic the steric and electronic properties of the acetyl group while altering physicochemical properties like solubility and metabolic stability.[7][8] |

| 3 | Esterification of Carboxylic Acid | To assess the necessity of the acidic proton and to improve cell permeability. |

| 3 | Amidation of Carboxylic Acid | To introduce a hydrogen bond donor/acceptor and modulate acidity. |

| 3 | Bioisosteric Replacement of Carboxylic Acid (e.g., Tetrazole) | To maintain the acidic character while potentially improving metabolic stability and receptor interaction.[8] |

| 2 | Introduction of Small Alkyl or Aryl Groups | To probe for potential steric interactions and additional binding pockets. |

| 6, 8 | Introduction of Halogens (e.g., F, Cl) | To modulate the electronic properties of the quinoline ring and potentially enhance binding affinity. |

Biological Evaluation: In Vitro Assays

The synthesized analogs will be evaluated for their biological activity using a panel of in vitro assays. The choice of assays will depend on the therapeutic area of interest, but a common starting point is to assess antiproliferative and antibacterial activity.

Antiproliferative Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

-

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Bacterial Inoculum:

-

Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 16-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation and Interpretation

The results of the biological assays should be compiled into a clear and concise format to facilitate SAR analysis. A tabular format is recommended for presenting the IC50 or MIC values for each analog.

| Analog | Modification | IC50 (µM) - Cancer Cell Line | MIC (µg/mL) - Bacterial Strain |

| Lead | 7-Acetyl | Value | Value |

| 1 | 7-(1-Hydroxyethyl) | Value | Value |

| 2 | 7-Carboxy | Value | Value |

| ... | ... | ... | ... |

By systematically comparing the activity of the analogs to the lead compound, key SAR trends can be identified. For example, a significant loss of activity upon reduction of the 7-acetyl group would suggest that the carbonyl is a critical feature for biological activity. Conversely, an increase in potency with a particular bioisosteric replacement would guide future rounds of analog design.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for exploring the structure-activity relationship of this compound analogs. By following the proposed synthetic strategies, analog designs, and biological evaluation protocols, researchers can systematically probe this promising chemical space. The insights gained from this SAR exploration will be instrumental in the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Future work should focus on elucidating the mechanism of action of the most potent analogs. This may involve target identification studies, such as affinity chromatography or thermal proteome profiling, as well as in vivo efficacy studies in relevant animal models. The iterative process of design, synthesis, and testing, guided by a deep understanding of the SAR, will ultimately pave the way for the development of the next generation of quinoline-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. benchchem.com [benchchem.com]

The Enduring Scaffold: A Technical Guide to Quinoline-3-Carboxylic Acid Derivatives in Drug Discovery

Abstract